Chemical structure properties of (4-Bromothiophen-2-yl)methanamine hydrobromide
Chemical structure properties of (4-Bromothiophen-2-yl)methanamine hydrobromide
An In-depth Technical Guide to the Chemical Structure and Properties of (4-Bromothiophen-2-yl)methanamine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: Unveiling a Privileged Scaffold for Drug Discovery
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, making it a valuable component in the design of novel therapeutics. This guide focuses on a specific, functionalized thiophene derivative: (4-Bromothiophen-2-yl)methanamine hydrobromide. The presence of a reactive bromine atom and a primary amine group makes this compound a versatile building block for creating libraries of molecules with potential therapeutic applications, ranging from oncology to infectious diseases.[1][4]
This document provides a comprehensive overview of the synthesis, structural elucidation, and chemical properties of (4-Bromothiophen-2-yl)methanamine hydrobromide. By presenting a plausible and detailed synthetic route and predicting its spectroscopic and physical characteristics based on analogous compounds, this guide aims to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery endeavors.
Chemical Identity and Structure
(4-Bromothiophen-2-yl)methanamine hydrobromide is the hydrobromide salt of the primary amine (4-Bromothiophen-2-yl)methanamine. The salt form enhances the compound's stability and aqueous solubility, which is a common practice in pharmaceutical development to improve handling and bioavailability.[5]
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IUPAC Name: (4-bromothiophen-2-yl)methanamine;hydrobromide
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CAS Number: 1314707-83-9[6]
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Molecular Formula: C₅H₇Br₂NS
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Molecular Weight: 272.99 g/mol
Figure 1: Chemical structure of (4-Bromothiophen-2-yl)methanamine hydrobromide.
Synthesis and Manufacturing
Proposed Synthetic Pathway: Reductive Amination
Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[7] This one-pot reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.
Figure 2: Proposed workflow for the synthesis of (4-Bromothiophen-2-yl)methanamine hydrobromide.
Detailed Experimental Protocol (Proposed)
This protocol is a well-established procedure for the reductive amination of aldehydes to primary amines and is expected to be effective for the synthesis of the target compound.
Step 1: Synthesis of (4-Bromothiophen-2-yl)methanamine
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To a solution of 4-bromothiophene-2-carboxaldehyde (1.0 eq) in methanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (10 eq).
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Stir the resulting suspension at room temperature for 1 hour to facilitate the formation of the intermediate imine.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
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Quench the reaction by the slow addition of water at 0°C.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromothiophen-2-yl)methanamine as an oil.
Step 2: Formation of the Hydrobromide Salt
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Dissolve the crude amine from Step 1 in a minimal amount of diethyl ether or ethyl acetate.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of hydrobromic acid (1.1 eq, e.g., 33% in acetic acid or a solution in diethyl ether) dropwise with stirring.
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A precipitate should form upon addition of the acid.
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Continue stirring at 0°C for 1 hour.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (4-Bromothiophen-2-yl)methanamine hydrobromide.
Rationale for Experimental Choices
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Reductive Amination: This method is often preferred for its operational simplicity (one-pot) and the use of milder reducing agents compared to LiAlH₄.[7]
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Sodium Borohydride (NaBH₄): A selective reducing agent for aldehydes, ketones, and imines, which will not reduce the thiophene ring or the carbon-bromine bond under these conditions.[8]
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Ammonium Chloride: Serves as the source of ammonia for the formation of the imine in situ.
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Hydrobromide Salt Formation: This step provides a stable, crystalline solid that is easier to handle, purify, and store than the free amine, which is likely an oil. The hydrobromide salt is also expected to have improved solubility in polar solvents.
Structural and Physicochemical Properties
As experimental data for (4-Bromothiophen-2-yl)methanamine hydrobromide is not publicly available, the following properties are predicted based on data from analogous compounds and general chemical principles.
Physical Properties (Predicted)
| Property | Predicted Value | Rationale/Comments |
| Appearance | White to off-white crystalline solid | Amine hydrobromide salts are typically crystalline solids.[5] |
| Melting Point | 180-200 °C | Based on melting points of similar brominated aromatic amine hydrobromides. |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane and ethyl acetate. Insoluble in hexanes. | The salt form significantly increases polarity and solubility in protic solvents. |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of related compounds, such as imines derived from 4-bromothiophene-2-carboxaldehyde and other thiophenemethanamines.[1][9]
3.2.1. ¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 | broad singlet | 3H | -NH₃⁺ | Protons on the ammonium group are acidic and often appear as a broad singlet. |
| ~7.6 | d | 1H | H-5 (thiophene) | The proton on the carbon adjacent to the sulfur and the aminomethyl group. |
| ~7.3 | d | 1H | H-3 (thiophene) | The proton on the carbon between the bromo and aminomethyl substituents. |
| ~4.3 | s | 2H | -CH₂- | The methylene protons adjacent to the thiophene ring and the ammonium group. |
3.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140 | C-2 (thiophene) | Carbon bearing the aminomethyl group. |
| ~132 | C-5 (thiophene) | Thiophene ring carbon. |
| ~125 | C-3 (thiophene) | Thiophene ring carbon. |
| ~115 | C-4 (thiophene) | Carbon bearing the bromine atom. |
| ~40 | -CH₂- | Methylene carbon. |
3.2.3. FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100-2800 (broad) | N-H stretch | Characteristic broad absorption for an ammonium salt. |
| ~1600, ~1450 | C=C stretch | Aromatic thiophene ring vibrations. |
| ~1050 | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |
| ~700-600 | C-Br stretch | Carbon-bromine bond stretching. |
3.2.4. Mass Spectrometry (EI)
For the free amine, (4-Bromothiophen-2-yl)methanamine:
| m/z | Interpretation |
| 191/193 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom. |
| 112 | Loss of Br radical from the molecular ion. |
| 175/177 | Loss of NH₂ radical from the molecular ion. |
Chemical Reactivity and Applications
Reactivity
The chemical reactivity of (4-Bromothiophen-2-yl)methanamine hydrobromide is dictated by the three main components of its structure: the primary amine, the brominated thiophene ring, and its nature as a salt.
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Primary Amine: The amine group is nucleophilic (in its free base form) and can participate in a wide range of reactions, including amide bond formation, reductive amination with other carbonyls, and N-alkylation.[10]
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Brominated Thiophene Ring: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at the 4-position of the thiophene ring, enabling the synthesis of diverse compound libraries.[9]
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Hydrobromide Salt: The salt is stable and can be easily converted to the free amine by treatment with a base, such as sodium bicarbonate or triethylamine, prior to reactions requiring the nucleophilic amine.
Sources
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-thiophenemethanamine | CymitQuimica [cymitquimica.com]
- 3. adichemistry.com [adichemistry.com]
- 4. reddit.com [reddit.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. 1314707-83-9|(4-Bromothiophen-2-yl)methanamine hydrobromide|BLD Pharm [bldpharm.com]
- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
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